molecular formula C15H15N3OS B7554404 N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7554404
M. Wt: 285.4 g/mol
InChI Key: DRQCOPGTNCPOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of pyrimidines and contains a thieno ring.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and differentiation, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been reported to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and maintenance. In addition, it has been shown to possess anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is its potent inhibitory activity against multiple kinases, making it a promising candidate for the treatment of various diseases. However, its low solubility and poor pharmacokinetic properties may limit its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and efficacy in vivo.

Future Directions

There are several future directions for the research of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Overall, this compound holds great promise for the treatment of various diseases, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been reported in several research studies. A commonly used method involves the reaction of 4-methoxyphenylethylamine with thieno[2,3-d]pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK, making it a promising candidate for the treatment of various cancers and autoimmune diseases. It has also been shown to possess anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10(11-3-5-12(19-2)6-4-11)18-14-13-7-8-20-15(13)17-9-16-14/h3-10H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQCOPGTNCPOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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